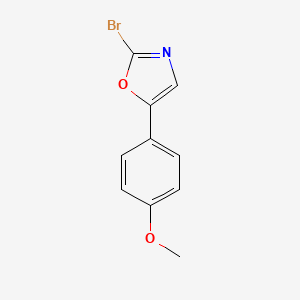

2-Bromo-5-(4-methoxyphenyl)oxazole

Description

2-Bromo-5-(4-methoxyphenyl)oxazole is a brominated oxazole derivative featuring a methoxyphenyl substituent at the 5-position of the heterocyclic ring. Its molecular formula is C₁₀H₈BrNO₂, with a molecular weight of 254.08 g/mol (calculated). The compound is synthesized via multicomponent reactions or tetrazole cyclization methodologies, as exemplified in studies by Patil et al. . Crystallographic analysis of its ethyl carboxylate analog (C₁₃H₁₂BrNO₄) reveals a monoclinic crystal system (space group P2₁/n), stabilized by intramolecular C-H⋯O/N hydrogen bonds and intermolecular interactions . The bromine atom at position 2 and the electron-donating methoxy group at the para position of the phenyl ring influence its electronic properties, solubility, and reactivity, making it a versatile intermediate in medicinal and materials chemistry.

Propriétés

Formule moléculaire |

C10H8BrNO2 |

|---|---|

Poids moléculaire |

254.08 g/mol |

Nom IUPAC |

2-bromo-5-(4-methoxyphenyl)-1,3-oxazole |

InChI |

InChI=1S/C10H8BrNO2/c1-13-8-4-2-7(3-5-8)9-6-12-10(11)14-9/h2-6H,1H3 |

Clé InChI |

WEDWCAKNECDLNG-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)C2=CN=C(O2)Br |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4-methoxyphenyl)oxazole typically involves the cyclization of appropriate precursors. One common method starts with 2-bromo-1-(4-methoxyphenyl)ethanone, which undergoes cyclization in the presence of a base to form the oxazole ring . The reaction conditions often involve refluxing the reactants in a suitable solvent such as toluene or dioxane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-5-(4-methoxyphenyl)oxazole can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of ligands and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

2-Bromo-5-(4-methoxyphenyl)oxazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-Bromo-5-(4-methoxyphenyl)oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations in Oxazole Derivatives

5-(4-Bromo-2,3-dimethylphenyl)oxazole (CAS 1369899-03-5)

- Molecular Formula: C₁₁H₁₀BrNO

- Key Features: Dimethyl groups at the 2- and 3-positions of the phenyl ring introduce steric hindrance, reducing solubility in polar solvents compared to the methoxy-substituted analog.

Ethyl 5-Bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate

- Molecular Formula: C₁₃H₁₂BrNO₄

- Key Features: The ethyl carboxylate group at position 4 enhances crystallinity, as evidenced by Hirshfeld surface analysis (34.4% H⋯H interactions).

2-(4-Chlorophenyl)-5-methoxy-4-phenyloxazole (IV-49)

Heterocyclic Ring Modifications

2-Bromo-5-(4-methoxyphenyl)-1,3,4-thiadiazole

- Molecular Formula : C₉H₇BrN₂OS

- Key Features : Substitution of the oxazole oxygen with sulfur in the thiadiazole ring increases molecular polarity (MW = 271.14 g/mol) and alters electronic properties. The thiadiazole’s electron-deficient nature enhances electrophilic reactivity, making it more susceptible to nucleophilic attack compared to oxazole derivatives .

2-(5-Bromothiophen-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (5k)

- Molecular Formula : C₁₃H₁₀BrN₃O₂

- The bromothiophene moiety introduces a sulfur atom, affecting solubility and redox behavior .

Functional Group Variations

2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde

- Molecular Formula: C₁₀H₆BrNO₂

- Key Features : The aldehyde group at the benzaldehyde substituent offers a reactive site for condensation or nucleophilic addition reactions, absent in the methoxyphenyl-substituted oxazole. This functional diversity expands its utility in synthesizing Schiff bases or heterocyclic frameworks .

5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

- Molecular Formula : C₁₆H₁₂BrN₃O₃

- Key Features: The bromophenoxy methyl group introduces steric bulk and ether linkage, altering lipophilicity. This compound’s higher molecular weight (382.19 g/mol) compared to the target oxazole may influence pharmacokinetic profiles .

Structural and Functional Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.